N-(5-chloro-2-hydroxyphenyl)-2-{[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(5-chloro-2-hydroxyphenyl)-2-{[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]sulfanyl}acetamide is a complex organic compound that features a triazine ring, a morpholine ring, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-{[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with aniline and morpholine under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazine intermediate with a suitable thiol compound.
Coupling with Phenylacetamide: The final step involves coupling the triazine-sulfanyl intermediate with 5-chloro-2-hydroxyphenylacetamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-2-{[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfanyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-(5-chloro-2-hydroxyphenyl)-2-{[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-{[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may act as a receptor ligand, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonic acid
- Disodium 4,4’-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonate
Uniqueness
N-(5-chloro-2-hydroxyphenyl)-2-{[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazine ring, morpholine ring, and phenylacetamide moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H21ClN6O3S |
---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
2-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-(5-chloro-2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C21H21ClN6O3S/c22-14-6-7-17(29)16(12-14)24-18(30)13-32-21-26-19(23-15-4-2-1-3-5-15)25-20(27-21)28-8-10-31-11-9-28/h1-7,12,29H,8-11,13H2,(H,24,30)(H,23,25,26,27) |
InChI Key |
MXQICMILTNIQOB-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC(=NC(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)O)NC4=CC=CC=C4 |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3)SCC(=O)NC4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
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